molecular formula C18H16N2O B15074361 1-Ethoxy-4-(phenylazo)naphthalene CAS No. 94208-85-2

1-Ethoxy-4-(phenylazo)naphthalene

Cat. No.: B15074361
CAS No.: 94208-85-2
M. Wt: 276.3 g/mol
InChI Key: DEVHJQBEBOZDPX-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(phenylazo)naphthalene is an azo compound characterized by a naphthalene backbone substituted with an ethoxy group at position 1 and a phenylazo group at position 2. Azo compounds are widely studied for their applications in dyes, sensors, and photochemical systems due to their chromophoric properties. The ethoxy group enhances solubility in organic solvents, while the phenylazo moiety contributes to π-conjugation, influencing optical properties .

Properties

CAS No.

94208-85-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)-phenyldiazene

InChI

InChI=1S/C18H16N2O/c1-2-21-18-13-12-17(15-10-6-7-11-16(15)18)20-19-14-8-4-3-5-9-14/h3-13H,2H2,1H3

InChI Key

DEVHJQBEBOZDPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(phenylazo)naphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 1-ethoxynaphthalene under basic conditions to form 1-Ethoxy-4-(phenylazo)naphthalene.

Industrial Production Methods: While specific industrial production methods for 1-Ethoxy-4-(phenylazo)naphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(phenylazo)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of 1-Ethoxy-4-(phenylazo)naphthalene.

Scientific Research Applications

1-Ethoxy-4-(phenylazo)naphthalene has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential use in drug delivery systems due to its azo linkage.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(phenylazo)naphthalene primarily involves its azo linkage (N=N). The compound can undergo reduction to release aromatic amines, which can interact with various molecular targets. The azo linkage also allows for electron delocalization, contributing to the compound’s vibrant color and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
1-Ethoxy-4-(phenylazo)naphthalene -OCH₂CH₃ (1), -N=N-C₆H₅ (4) C₁₈H₁₆N₂O 276.34 Ethoxy enhances solubility; strong absorbance in visible range
1-(Phenylazo)naphthalene -H (1), -N=N-C₆H₅ (4) C₁₆H₁₂N₂ 232.28 Lacks ethoxy group; reduced solubility in polar solvents
1-(4-Hydroxyphenylazo)-2-naphthol -OH (4 on phenyl), -OH (2) C₁₆H₁₂N₂O₂ 264.28 Hydroxyl groups enable hydrogen bonding; used in Sudan dyes
1-Methoxy-4-nitronaphthalene -OCH₃ (1), -NO₂ (4) C₁₁H₉NO₃ 203.19 Nitro group increases electron-withdrawing effects
1-Ethoxynaphthalene -OCH₂CH₃ (1) C₁₂H₁₂O 172.22 Simple ether derivative; lacks azo functionality

Physicochemical Properties

Property 1-Ethoxy-4-(phenylazo)naphthalene 1-(Phenylazo)naphthalene 1-(4-Hydroxyphenylazo)-2-naphthol
Solubility Soluble in ethanol, DMSO Low polarity solvents Polar aprotic solvents (DMF)
λmax (UV/Vis) ~500 nm (azo π→π* transition) ~480 nm ~520 nm (redshifted due to -OH)
Thermal Stability Stable up to 200°C Decomposes at 150°C Degrades above 180°C
Application Dyes, photoresponsive materials Non-polar dye matrices Textile dyeing, Sudan I analogue

Functional Differences

  • Optical Properties: The ethoxy group in 1-ethoxy-4-(phenylazo)naphthalene induces a bathochromic shift compared to non-ethoxy analogues (e.g., 1-phenylazonaphthalene) due to electron-donating effects .
  • Metabolic Pathways : Hydroxylated analogues like 1-(4-hydroxyphenylazo)-2-naphthol are metabolized by peroxidases and P450 enzymes, whereas ethoxy-substituted derivatives may undergo O-dealkylation .

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